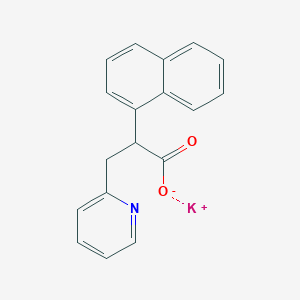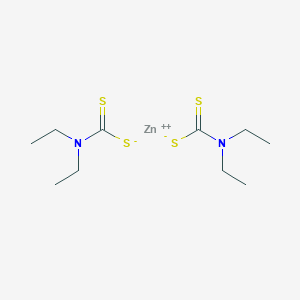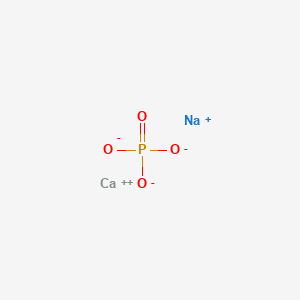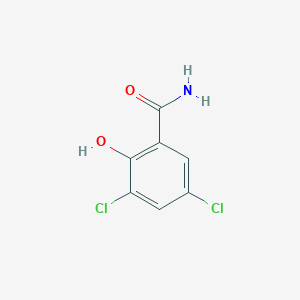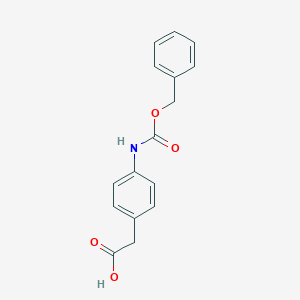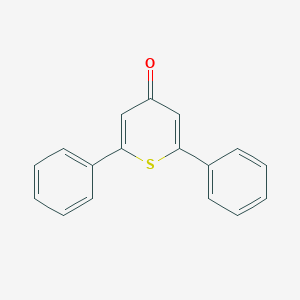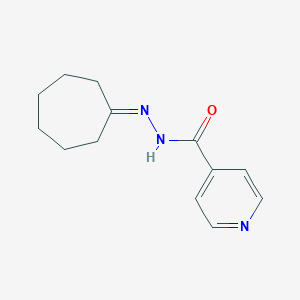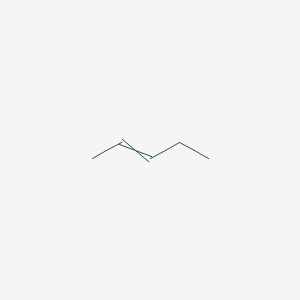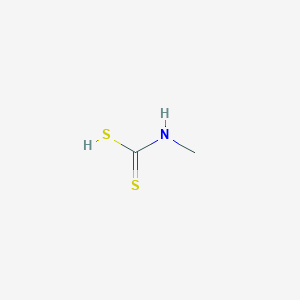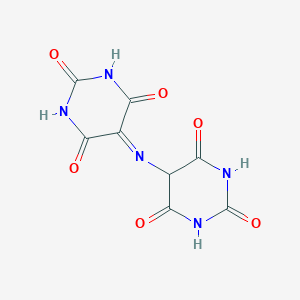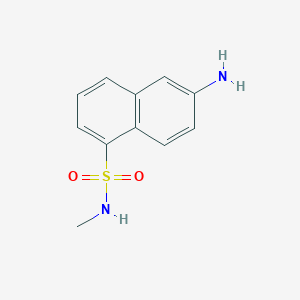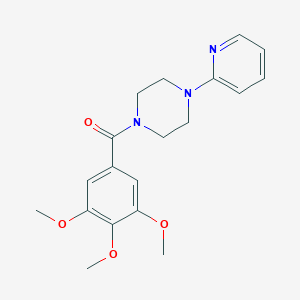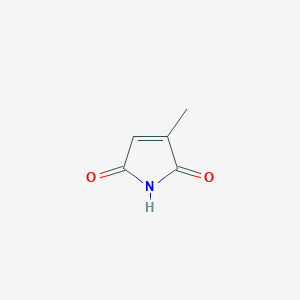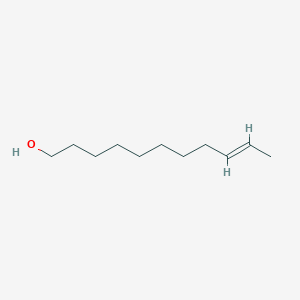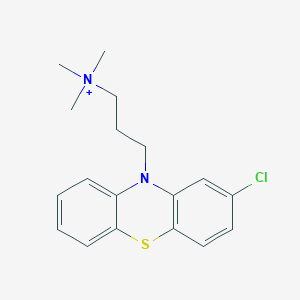
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been explored extensively.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is not fully understood. However, it has been reported to interact with cellular membranes and generate reactive oxygen species upon exposure to light. This property has made it an attractive candidate for use in photodynamic therapy.
Effets Biochimiques Et Physiologiques
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacterial strains. This compound has also been reported to have antioxidant properties and can scavenge free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- in lab experiments is its fluorescent properties, which make it an excellent probe for the detection of reactive oxygen species. However, this compound has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl-. One of the significant areas of research is the development of more efficient synthesis methods that can overcome the limitations of current methods. Another area of research is the exploration of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- is a chemical compound that has shown significant potential for use in various scientific research fields. Its fluorescent properties and potential applications in photodynamic therapy and the detection of reactive oxygen species make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.
Méthodes De Synthèse
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- can be synthesized through various methods, including the reaction of phenothiazine with trimethylamine and chloroacetyl chloride. This method has been reported to yield high purity and yield of the compound. Other methods, such as the reaction of phenothiazine with trimethylamine and chloroform, have also been explored.
Applications De Recherche Scientifique
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe for the detection of reactive oxygen species. This compound has also been explored for its potential use in photodynamic therapy for cancer treatment.
Propriétés
Numéro CAS |
19077-31-7 |
|---|---|
Nom du produit |
10H-Phenothiazine-10-propanaminium, 2-chloro-N,N,N-trimethyl- |
Formule moléculaire |
C18H22ClN2S+ |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
3-(2-chlorophenothiazin-10-yl)propyl-trimethylazanium |
InChI |
InChI=1S/C18H22ClN2S/c1-21(2,3)12-6-11-20-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)20/h4-5,7-10,13H,6,11-12H2,1-3H3/q+1 |
Clé InChI |
RGKWYLVIZNCRIY-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
SMILES canonique |
C[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Numéros CAS associés |
19694-29-2 (chloride) 362-02-7 (iodide) |
Synonymes |
chlorpromazine methiodide methochlorpromazine methochlorpromazine bromide methochlorpromazine chloride methochlorpromazine iodide methochlorpromazine iodide, N,N-dimethyl-N-methyl-11C-labeled methochlorpromazine methanesulfonate methylchlorpromazine N-methyl chlorpromazine Q-CPZ quaternary-chlorpromazine SK and F 2680-J SKF 2680J |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



